molecular formula C25H24FNO2 B3748913 (2-FLUOROPHENYL){4-[HYDROXY(DIPHENYL)METHYL]PIPERIDINO}METHANONE

(2-FLUOROPHENYL){4-[HYDROXY(DIPHENYL)METHYL]PIPERIDINO}METHANONE

Cat. No.: B3748913
M. Wt: 389.5 g/mol
InChI Key: BGVFBEHUAFLFEN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2-FLUOROPHENYL){4-[HYDROXY(DIPHENYL)METHYL]PIPERIDINO}METHANONE is a complex organic compound with a unique structure that combines fluorinated phenyl groups and a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-FLUOROPHENYL){4-[HYDROXY(DIPHENYL)METHYL]PIPERIDINO}METHANONE typically involves multiple steps, starting with the preparation of the fluorinated phenyl precursor. The key steps include:

    Fluorination: Introduction of the fluorine atom into the phenyl ring using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).

    Piperidine Ring Formation: The piperidine ring is synthesized through cyclization reactions involving appropriate amine precursors.

    Hydroxylation: Introduction of the hydroxyl group into the diphenylmethyl moiety using reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, high-pressure conditions, and advanced purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

(2-FLUOROPHENYL){4-[HYDROXY(DIPHENYL)METHYL]PIPERIDINO}METHANONE undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The compound can be reduced to form alcohols or amines using reducing agents such as NaBH4 or LiAlH4.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, and other strong oxidizing agents.

    Reduction: NaBH4, LiAlH4, and catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

(2-FLUOROPHENYL){4-[HYDROXY(DIPHENYL)METHYL]PIPERIDINO}METHANONE has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2-FLUOROPHENYL){4-[HYDROXY(DIPHENYL)METHYL]PIPERIDINO}METHANONE involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorinated phenyl group and the piperidine ring play crucial roles in binding to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    (4-FLUOROPHENYL)(DIPHENYL)METHANOL: A related compound with similar structural features but different functional groups.

    BIS(4-FLUOROPHENYL)METHANOL: Another similar compound used in the synthesis of antipsychotic drugs.

Uniqueness

(2-FLUOROPHENYL){4-[HYDROXY(DIPHENYL)METHYL]PIPERIDINO}METHANONE is unique due to its specific combination of fluorinated phenyl groups and a piperidine ring, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

(2-fluorophenyl)-[4-[hydroxy(diphenyl)methyl]piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24FNO2/c26-23-14-8-7-13-22(23)24(28)27-17-15-21(16-18-27)25(29,19-9-3-1-4-10-19)20-11-5-2-6-12-20/h1-14,21,29H,15-18H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGVFBEHUAFLFEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(C2=CC=CC=C2)(C3=CC=CC=C3)O)C(=O)C4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2-FLUOROPHENYL){4-[HYDROXY(DIPHENYL)METHYL]PIPERIDINO}METHANONE
Reactant of Route 2
Reactant of Route 2
(2-FLUOROPHENYL){4-[HYDROXY(DIPHENYL)METHYL]PIPERIDINO}METHANONE
Reactant of Route 3
Reactant of Route 3
(2-FLUOROPHENYL){4-[HYDROXY(DIPHENYL)METHYL]PIPERIDINO}METHANONE
Reactant of Route 4
Reactant of Route 4
(2-FLUOROPHENYL){4-[HYDROXY(DIPHENYL)METHYL]PIPERIDINO}METHANONE
Reactant of Route 5
Reactant of Route 5
(2-FLUOROPHENYL){4-[HYDROXY(DIPHENYL)METHYL]PIPERIDINO}METHANONE
Reactant of Route 6
Reactant of Route 6
(2-FLUOROPHENYL){4-[HYDROXY(DIPHENYL)METHYL]PIPERIDINO}METHANONE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.